molecular formula C11H17ClN2O B2946578 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride CAS No. 1864058-04-7

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride

Cat. No.: B2946578
CAS No.: 1864058-04-7
M. Wt: 228.72
InChI Key: NQSRHCQYXGTJAE-UHFFFAOYSA-N
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Description

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2O and a molecular weight of 228.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride typically involves the reaction of N,N-dimethyl-3-phenylpropanamide with an amine source under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process may include multiple purification steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

3-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSRHCQYXGTJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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